molecular formula C13H19NO2 B13278523 Ethyl ethylphenylalaninate

Ethyl ethylphenylalaninate

Cat. No.: B13278523
M. Wt: 221.29 g/mol
InChI Key: KNZLDFQGVNZTFU-UHFFFAOYSA-N
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Description

Significance of Phenylalanine Derivatives in Organic Synthesis

Phenylalanine derivatives are a prominent subgroup of substituted amino acids that play a crucial role in organic synthesis. Due to their high incorporation efficiency and relative ease of synthesis, these derivatives are extensively used in enzyme engineering and the development of novel therapeutic agents. researchgate.net The modification of the phenylalanine structure, such as the introduction of a benzoyl group and a fluorine atom, can significantly alter the compound's physical, chemical, and biological properties, opening up new avenues for research in biochemistry and pharmaceutical chemistry. ontosight.ai

The synthesis of non-proteinogenic phenylalanine derivatives, for example, can be achieved through rhodium-catalyzed [2+2+2] cycloaddition reactions, allowing for the introduction of diverse substituents onto the aromatic ring. rsc.org Another significant advancement is the asymmetric synthesis of functionalized phenylalanine derivatives via Rh-catalyzed conjugate addition and enantioselective protonation, a method that demonstrates high yields and enantioselectivity. acs.org These synthetic strategies provide access to a wide array of chiral functionalized phenylalanines, which are valuable precursors for various applications, including the synthesis of pharmaceuticals. ontosight.aiacs.org Furthermore, N-substituted phenylalanine derivatives are instrumental in creating peptides with modified properties. acs.org

Scope of Academic Research on Ethyl Ethylphenylalaninate

This compound, a specific derivative of phenylalanine, has been a subject of focused academic research, particularly in the context of catalysis and synthetic methodology development. It has been utilized as a model substrate in studies aimed at optimizing reactions such as N-formylation and N-methylation.

In one notable study, various thiazolium carbene catalysts were investigated for the N-formylation of ethylphenylalaninate. rsc.orgresearchgate.net This reaction, which involves the fixation of carbon dioxide, is significant for its potential to produce N-formylated compounds that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org The research identified an effective catalyst that yielded ethyl formylphenylalaninate in high percentages under optimized conditions. rsc.orgresearchgate.net The study also explored the N-methylation of amines using CO2, highlighting the versatility of the catalytic system. rsc.orggoettingen-research-online.de

Another area of research involving a derivative of ethylphenylalaninate is in the synthesis of phosphoramides. A study reported the synthesis of ethyl and phenyl amido(ethoxyphenylalaninyl)phosphate compounds. asianpubs.org This research involved the reaction of ethyl phosphorodichloridate with other reagents, followed by a reaction with phenylalanine ethyl ester hydrochloride, resulting in the formation of phosphoramides as a mixture of two diastereoisomers. asianpubs.org

Furthermore, derivatives of L-phenylalanine, ethyl ester have been synthesized for specific applications such as protein photocleavage studies. scbt.com These examples underscore the utility of ethylphenylalaninate and its derivatives as tools in advancing organic synthesis and catalysis.

Interactive Data Tables

Classical Esterification and Amidation Strategies

Traditional methods for the synthesis of N-alkylated amino acid esters like this compound rely on well-established reactions such as direct esterification and N-alkylation. These strategies often serve as foundational steps in multi-step synthetic sequences.

Direct Esterification Approaches for Carboxylic Acids

The direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer-Speier esterification, is a fundamental method for producing esters. pearson.com In the context of this compound synthesis, this approach can be applied to its precursor, N-ethyl-L-phenylalanine. The reaction involves heating N-ethyl-L-phenylalanine with an excess of ethanol (B145695) under acidic conditions, typically using a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The equilibrium of this reversible reaction is driven towards the product, ethyl N-ethylphenylalaninate, by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene. operachem.com

For amino acids, the amino group is often protected prior to esterification to prevent side reactions. mdpi.com For instance, N-acetyl-L-phenylalanine has been successfully esterified using modified Mukaiyama's reagents, highlighting the need for N-protection in certain classical methods. mdpi.com

Method Substrate Reagents Conditions Key Features
Fischer-Speier EsterificationN-ethyl-L-phenylalanineEthanol, H₂SO₄ or p-TsOHRefluxReversible; requires excess alcohol or water removal. pearson.comoperachem.com
Mukaiyama EsterificationN-acetyl-L-phenylalanine2-chloro-1-methylpyridinium iodide, base, alcoholMicrowave irradiation or refluxRequires N-protection; can be efficient under mild conditions. mdpi.com

Strategies for N-Alkylation in Amino Acid Esters

The introduction of the ethyl group onto the nitrogen atom of a phenylalanine ester is a crucial step. Classical approaches to N-alkylation of amino acid esters typically involve nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes. d-nb.infonih.gov Reductive amination, for example, would involve the reaction of ethyl phenylalaninate with acetaldehyde (B116499) in the presence of a reducing agent. However, these methods can suffer from drawbacks such as the use of potentially toxic alkylating agents and the formation of stoichiometric by-products. d-nb.info

More advanced classical methods have been developed to overcome these limitations. For instance, a robust ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been demonstrated. This "borrowing hydrogen" methodology is atom-economical, generating water as the only byproduct. d-nb.infonih.gov In a specific example, the direct N-alkylation of L-phenylalanine pentyl ester with 4-methylbenzyl alcohol using a ruthenium catalyst and a diphenylphosphate additive achieved a high yield and selectivity with excellent retention of stereochemistry. d-nb.inforesearchgate.net While not a direct synthesis of this compound, this demonstrates a powerful classical catalytic approach applicable to the N-alkylation of phenylalanine esters.

Catalyst System Substrates Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee %) Reference
Ru-complex (Cat 1) / Diphenylphosphate (A1)Phenylalanine pentyl ester, 4-methylbenzyl alcoholToluene1008696 d-nb.inforesearchgate.net
Ru-complex (Cat 1)Phenylalanine pentyl ester, 4-methylbenzyl alcoholToluene120- (55% selectivity)- d-nb.inforesearchgate.net

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has increasingly turned towards biocatalysis to achieve highly selective and sustainable transformations. Enzymatic approaches offer mild reaction conditions, high stereoselectivity, and reduced environmental impact compared to many classical methods.

Enzymatic Approaches to Chiral Amino Acid Esters

Enzymes, particularly lipases and proteases, are widely used for the synthesis and resolution of chiral amino acid esters. These biocatalysts can operate with high chemo-, regio-, and enantioselectivity. mdpi.com

Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. nih.gov They are particularly useful for the synthesis of amino acid esters from unprotected amino acids in organic solvents. For example, the synthesis of L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose has been achieved using lipases from Rhizomucor miehei and porcine pancreas. researchgate.net

Lipase-mediated transesterification is another effective strategy. This involves the reaction of an existing ester with an alcohol. For instance, the transesterification of 2,2,2-trifluoroethyl butyrate (B1204436) with 1-phenylethanol (B42297) catalyzed by porcine pancreatic lipase (B570770) has been studied in various organic solvents, yielding the (R)-1-phenylethyl butyrate with high optical purity. scispace.com This principle is applicable to the synthesis of ethyl phenylalaninate by reacting a suitable phenylalanine ester with ethanol in the presence of a lipase. Commercial lipases like Novozym 435, derived from Candida antarctica, are known to be highly efficient for such transformations. researchgate.net The choice of solvent can influence the reaction rate, though in some cases, the enantioselectivity remains high across different solvents. scispace.com

Enzyme Reaction Type Substrates Solvent Key Findings Reference
Palatase 20000LEsterification/AlcoholysisCoconut cream, 2-phenylethanolCoconut CreamMaximum ester synthesis at 9% v/v 2-phenylethanol. researchgate.net researchgate.net
Porcine Pancreatic LipaseTransesterification2,2,2-trifluoroethyl butyrate, 1-phenylethanolVarious organic solventsHigh optical purity (>90% ee) of the product ester. scispace.com scispace.com
Candida antarctica Lipase B (CALB)Amide Synthesis--Commonly used biocatalyst for amide bond synthesis. mdpi.com mdpi.com
AlcalaseDynamic Kinetic Resolution3-bromo-dl-phenylalanine ethyl esterMiniemulsion system>90% isolated yield and >99% e.e. of the (S)-isomer. acs.org acs.org

The N-ethylation of ethyl phenylalaninate can also be achieved through biocatalytic methods. Imine reductases (IREDs) have emerged as powerful biocatalysts for the synthesis of N-substituted α-amino esters. nih.gov This approach involves the reductive amination of an α-keto ester with an amine. To synthesize this compound, one could envision the reaction of ethyl phenylpyruvate with ethylamine (B1201723), catalyzed by an IRED. These enzymes offer access to both (R)- and (S)-enantiomers with high conversion and excellent enantioselectivity under mild reaction conditions. nih.gov

Another biocatalytic strategy involves the use of reductive aminase (RedAm) enzymes. These can be used in one-pot systems to N-alkylate amines using either primary alcohols or carboxylic acids as the alkyl source, which represents a green alternative to traditional alkylating agents. nih.gov For instance, a RedAm from Aspergillus oryzae has been combined with an alcohol oxidase to perform N-alkylation reactions. While direct enzymatic N-ethylation of ethyl phenylalaninate is a specific application, the broader substrate scope of these enzymes suggests its feasibility.

Furthermore, the direct enzymatic dynamic kinetic resolution (DKR) of racemic phenylalanine ethyl ester derivatives has been demonstrated using proteases like Alcalase. acs.org This method allows for the synthesis of optically pure L-phenylalanine derivatives, which are key precursors. For example, the DKR of racemic 3-bromo-DL-phenylalanine ethyl ester yielded the desired (S)-isomer with over 90% isolated yield and greater than 99% enantiomeric excess. acs.org

Enzyme Class Reaction Type Precursors Key Advantages Reference
Imine Reductases (IREDs)Reductive Aminationα-ketoester (e.g., ethyl phenylpyruvate), Amine (e.g., ethylamine)High conversion, excellent and complementary enantioselectivity. nih.gov nih.gov
Reductive Aminases (RedAm)N-AlkylationAmine, 1° Alcohol or Carboxylic AcidMild conditions, avoids genotoxic alkyl halides. nih.gov nih.gov
Proteases (e.g., Alcalase)Dynamic Kinetic ResolutionRacemic amino acid estersHigh yield and enantiomeric excess of the desired enantiomer. acs.org acs.org

Transition Metal-Catalyzed Syntheses

Metal-mediated Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines, including α-amino acids. nih.gov This reaction involves the condensation of a carbonyl compound, such as an α-keto ester, with an amine, followed by the reduction of the resulting imine intermediate. researchgate.net The direct reductive amination of ethyl phenylpyruvate (an α-keto ester) with ethylamine in the presence of a reducing agent and a transition metal catalyst would be a direct route to this compound.

Hydrogen gas is an ideal reducing agent for these transformations due to its low cost and the fact that it produces no byproducts. nih.gov A variety of transition metal catalysts, including those based on ruthenium, rhodium, palladium, and iridium, have been shown to be effective for reductive amination. nih.govgoogle.comresearchgate.net For instance, the simple and commercially available catalyst RuCl2(PPh3)3 has been used for the reductive amination of a broad range of ketones and aldehydes with ammonia (B1221849) to produce primary amines. nih.gov This methodology could be adapted for the synthesis of secondary amines like this compound by using a primary amine instead of ammonia. The general mechanism involves the formation of an imine from the keto-ester and ethylamine, which is then hydrogenated by an active ruthenium-hydride species generated in situ. researchgate.netnih.gov

Organocatalytic Methodologies for Chiral Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. nih.govrsc.orgnih.gov This approach avoids the use of potentially toxic and expensive heavy metals and offers unique reactivity and selectivity.

For the synthesis of chiral α-amino esters, organocatalytic methods such as the Mannich reaction and N-H insertion reactions have been developed. nih.govthieme-connect.com In one notable example, a chiral phosphoric acid catalyst was used to promote the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines. nih.govrsc.orgnih.gov This provides access to enantioenriched α-amino esters with excellent enantiocontrol. The reaction is believed to proceed through a rate-determining C-N bond formation step, with the chiral catalyst controlling the facial selectivity of the amine addition. nih.govnih.gov

Another strategy is the asymmetric Mannich reaction. Researchers have used a thiourea-based organocatalyst to facilitate the reaction between N-protected α-chloroglycine ethyl ester and β-dicarbonyl compounds, yielding aspartic acid derivatives with good enantioselectivity. thieme-connect.com While this specific example produces a different amino acid structure, the principle of using a chiral organocatalyst to control the stereoselective formation of a C-C bond adjacent to a nitrogen atom is broadly applicable to the synthesis of various chiral amino acid derivatives.

Asymmetric Synthesis of Enantiopure this compound

The biological activity of molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of enantiopure compounds is of paramount importance. For this compound, this involves establishing the stereocenter at the α-carbon with a specific configuration.

Chiral Auxiliary-Based Approaches for Stereocontrol

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgnih.gov This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for the asymmetric alkylation of enolates to produce α-substituted carboxylic acid derivatives. wikipedia.orgresearchgate.net In a typical sequence, the N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., a benzyl (B1604629) halide). The bulky substituents on the oxazolidinone shield one face of the enolate, forcing the electrophile to approach from the opposite face, thus leading to a highly diastereoselective alkylation. researchgate.netharvard.edu Subsequent cleavage of the auxiliary, for instance by reaction with sodium ethoxide, would yield the desired enantiopure ethyl ester.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-branched α-amino acids. wikipedia.orgharvard.edu When used as an amide, it directs the diastereoselective alkylation of the α-carbon. The resulting product can then be cleaved to release the chiral amino acid. harvard.edu

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. Click on the headers to sort the data.

Chiral Auxiliary Typical Application Key Feature Reference
Evans Oxazolidinones Asymmetric Aldol & Alkylation Reactions Steric hindrance directs electrophile approach wikipedia.orgresearchgate.net
Camphorsultam Asymmetric Diels-Alder & Alkylation Rigid bicyclic structure provides high stereoface discrimination nih.govscielo.org.mx
(S)- or (R)-Pseudoephedrine Asymmetric Alkylation of Amides Forms a rigid chelated enolate to direct alkylation wikipedia.orgharvard.edu
SAMP/RAMP Hydrazines Asymmetric Alkylation of Ketones/Aldehydes Forms chiral hydrazones for diastereoselective α-alkylation nih.gov

Enantioselective Catalysis for Carbon-Nitrogen Bond Formation

Enantioselective catalysis is an elegant and highly efficient approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation of prochiral enamides or imines is a premier method for synthesizing chiral amines and amino acids. acs.orgnih.govwiley-vch.descispace.com

The synthesis of this compound could be achieved via the asymmetric hydrogenation of an N-ethyl-α-enamido ester precursor. Transition metal complexes featuring chiral phosphine (B1218219) ligands, such as those based on rhodium, ruthenium, or iridium, are highly effective for this transformation. wiley-vch.deresearchgate.net For example, rhodium complexes with chiral bisphosphine ligands like DuPhos are known to hydrogenate both (E)- and (Z)-dehydroamino acid derivatives with excellent enantioselectivity. wiley-vch.de Similarly, iridium-catalyzed hydrogenation of enamides has been shown to produce amino acid derivatives with high enantiomeric excess. wiley-vch.de

Another powerful approach is the catalytic asymmetric reductive amination of an α-keto ester. Recent advances have seen the development of highly efficient iridium, rhodium, and ruthenium catalysts for this purpose, often operating under hydrogen pressure. researchgate.netub.edu The combination of a metal precursor with a chiral ligand allows for the in-situ formation of a chiral catalyst that can stereoselectively reduce the imine formed from ethyl phenylpyruvate and ethylamine, directly yielding enantiopure this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(ethylamino)-3-phenylpropanoate

InChI

InChI=1S/C13H19NO2/c1-3-14-12(13(15)16-4-2)10-11-8-6-5-7-9-11/h5-9,12,14H,3-4,10H2,1-2H3

InChI Key

KNZLDFQGVNZTFU-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl Ethylphenylalaninate and Its Precursors

Chiral Pool Synthesis Utilizing Natural Amino Acid Precursors

Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of ethyl ethylphenylalaninate, the natural amino acid L-phenylalanine serves as an excellent and inexpensive chiral precursor, ensuring the desired stereochemistry at the α-carbon is retained throughout the synthetic sequence. This approach avoids the need for chiral resolution or complex asymmetric catalysts in the key stereocenter-forming step.

Two primary strategies originating from the L-phenylalanine chiral pool are prominent for the synthesis of this compound: direct N-alkylation of L-phenylalanine derivatives and reductive amination of a keto-ester precursor derived from L-phenylalanine.

N-Alkylation of L-Phenylalanine Derivatives

The most direct method involves the introduction of an ethyl group onto the nitrogen atom of an L-phenylalanine ester. This can be achieved through several methods, including direct alkylation with an ethyl halide or a ruthenium-catalyzed process using ethanol (B145695).

A common precursor for this route is L-phenylalanine ethyl ester, which is synthesized by the Fischer esterification of L-phenylalanine with ethanol in the presence of an acid catalyst. To prevent undesired side reactions, such as over-alkylation, the amino group is often first protected. A Boc (tert-butyloxycarbonyl) group is a suitable choice. For instance, Nα-Boc-L-phenylalanine can be N-ethylated using a strong base and an ethylating agent. A patent describes the use of potassium t-butoxide (KOtBu) and ethyl iodide (EtI) in tetrahydrofuran (B95107) (THF) to successfully ethylate the protected amino acid. google.com Subsequent removal of the Boc group and esterification would yield the final product.

A more atom-economical and modern approach is the direct N-alkylation of L-phenylalanine esters using alcohols, a process catalyzed by transition metals. Ruthenium-based catalysts have proven particularly effective for this "borrowing hydrogen" methodology. nih.govd-nb.info In this process, the catalyst temporarily oxidizes the alcohol (ethanol) to an aldehyde, which then forms an imine with the amino acid ester. The catalyst then reduces the imine in situ to the desired N-alkylated product, with water as the only byproduct. nih.govd-nb.info This method offers high retention of stereochemical integrity. nih.govd-nb.info Research on various α-amino acid esters has demonstrated the robustness of this technique for creating N-alkyl bonds. nih.govd-nb.infonih.gov

Table 1: Ruthenium-Catalyzed N-Alkylation of Phenylalanine Esters with Various Alcohols This table presents data on the direct N-alkylation of phenylalanine esters with different alcohols, demonstrating the general applicability of the method. The reaction with ethanol would follow a similar pathway.

EntryPhenylalanine EsterAlcoholCatalyst (mol%)Co-catalystTemp (°C)Yield (%)ee (%)Reference
1Phenylalanine pentyl ester4-Methylbenzyl alcoholCat 1 (0.5)Diphenyl phosphate1008696 nih.gov
2Phenylalanine methyl esterBenzyl (B1604629) alcoholCat 1 (0.5)Diphenyl phosphate1008598 nih.gov
3Phenylalanine ethyl esterPentanolCat 1 (0.5)Diphenyl phosphate1007897 nih.gov
4Phenylalanine isopropyl esterBenzyl alcoholCat 1 (0.5)Diphenyl phosphate1008198 nih.gov

Reductive Amination of Ethyl Phenylpyruvate

An alternative strategy involves the reductive amination of ethyl phenylpyruvate, a keto-ester precursor. Ethyl phenylpyruvate can be synthesized from L-phenylalanine via diazotization followed by hydrolysis, or other established routes. The core of this method is the reaction between the ketone moiety of ethyl phenylpyruvate and ethylamine (B1201723) to form an enamine or imine intermediate. This intermediate is then stereoselectively reduced to produce this compound.

The reduction can be accomplished using various chemical reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to be effective for reductive aminations. masterorganicchemistry.comlibretexts.org

Table 2: Reductive Amination of Ketones with Various Amines This table shows examples of reductive amination, illustrating the general transformation. The synthesis of this compound would involve the reaction of ethyl phenylpyruvate with ethylamine.

EntryKetoneAmineReducing AgentProductYield (%)Reference
12-PropanoneEthylamineElectrolysis (Lead Cathode)N-Ethyl-2-propanamine55.0 mdma.ch
22-ButanoneMethylamineElectrolysis (Lead Cathode)2-(Methylamino)butane64.5 mdma.ch
3AcetoneAnilineNaBH₃CN / Ti(OiPr)₄N-Isopropylaniline- masterorganicchemistry.com
4CyclohexanoneAmmonia (B1221849)H₂ / NiCyclohexylamine- libretexts.org

Furthermore, biocatalysis offers a green and highly selective alternative. Imine reductases (IREDs) or other amine dehydrogenases can catalyze the asymmetric reductive amination of keto esters. nih.gov An enzyme could be used to reduce the imine formed in situ from ethyl phenylpyruvate and ethylamine, offering excellent control over the stereochemistry and leading to high enantiomeric purity of the L-enantiomer. nih.gov

Chemical Reactivity and Transformations of Ethyl Ethylphenylalaninate

Reactions at the Amine Functionality

The presence of a primary amine group in ethyl ethylphenylalaninate makes it a nucleophilic center, susceptible to reactions with various electrophiles. These reactions are crucial for the synthesis of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

N-alkylation of α-amino acid esters, including those of phenylalanine, can be achieved directly using alcohols. d-nb.info This method is noted for being atom-economic and maintaining a high degree of stereochemical integrity. d-nb.info For instance, the direct N-alkylation of phenylalanine ethyl ester with alcohols has been demonstrated using a ruthenium-based catalytic system, which has shown to be effective with high retention of enantiomeric excess (ee). d-nb.info

N-acylation is another important transformation for creating amide derivatives. rsc.orgnih.gov This can be accomplished using various acylating agents. For example, N-acyl thiourea (B124793) derivatives can be synthesized by first creating an isothiocyanate which then reacts with a heterocyclic amine. mdpi.com The synthesis of formanilides and urea (B33335) derivatives from amines can be achieved using deep eutectic solvents. nih.gov Another method involves the use of coupling reagents like EDC and DMAP with a catalytic amount of HOBt for the amidation of electron-deficient amines. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is interactive. Users can sort and filter the data.

Reaction Type Reactants Catalyst/Reagent Product Type Reference
N-Alkylation Phenylalanine ethyl ester, Alcohols Ruthenium-based catalyst N-alkylated amino acid ester d-nb.info
N-Acylation Amine, Formamide Deep eutectic solvent Formanilide nih.gov
N-Acylation Amine, Phenyl isocyanate Deep eutectic solvent Urea derivative nih.gov
Amidation Aniline derivative, Carboxylic acid EDC, DMAP, HOBt Amide derivative nih.gov
N-Acylation Isothiocyanate, Heterocyclic amine - N-acyl thiourea mdpi.com

Carbon Dioxide Fixation and Derivatization via Amine Reactivity

The amine functionality can react with carbon dioxide in a reversible manner, a process relevant to CO2 capture technologies. osti.govnih.gov Primary amines react with CO2 to form alkyl-ammonium carbamates. nih.gov This reaction can be utilized as a protective strategy in certain synthetic routes, as the formation of the carbamate (B1207046) reduces the nucleophilicity of the amine. nih.gov In the context of CO2 capture, amine-based solvents are widely studied for their ability to chemically absorb CO2. frontiersin.orgbellona.org The reaction of amines with CO2 in the presence of water can lead to the formation of carbamates or bicarbonates, depending on the amine structure. frontiersin.org Tertiary amines, for example, tend to form bicarbonates, which can be advantageous for regeneration of the absorbent. frontiersin.org

The captured CO2 can then be converted into value-added chemicals. For instance, in situ formed ammonium (B1175870) carbamates/bicarbonates can be converted to ammonium formate. rsc.org This highlights a potential pathway for not only capturing but also utilizing CO2.

Reactions at the Ester Functionality

The ester group of this compound is also a key site for chemical transformations, allowing for the synthesis of different ester derivatives or conversion to other functional groups like carboxylic acids and amides.

Transesterification Processes for Ester Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This reaction can be catalyzed by acids or bases. byjus.com For example, the acid-catalyzed transesterification of ethyl acetate (B1210297) with methanol (B129727) produces methyl acetate and ethanol (B145695). coleparmer.com In the context of producing esters with larger alkoxy groups, methyl or ethyl esters are often heated with the desired alcohol and a catalyst, with the smaller alcohol being evaporated to drive the reaction to completion. byjus.com This principle can be applied to this compound to synthesize a variety of other alkyl-phenylalaninates. The reaction is reversible, and an excess of the new alcohol is often used to shift the equilibrium towards the desired product. ajol.info

Hydrolysis and Amidation for Further Derivative Generation

Hydrolysis of the ester functionality, which is the cleavage of the ester bond by water, can be catalyzed by either an acid or a base. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and results in the formation of the corresponding carboxylic acid (phenylalanine in this case) and ethanol. libretexts.orgchemguide.co.uk This reaction is typically reversible. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt and the alcohol. libretexts.org For example, the hydrolysis of ethyl acetate with a base like sodium hydroxide (B78521) produces sodium acetate and ethanol. vernier.comdergipark.org.tr

Amidation of esters is another route to produce amide derivatives. This can be achieved through various methods, including base-promoted direct amidation. researchgate.net For instance, the direct amidation of unactivated esters with amines can be facilitated by strong bases. researchgate.net Catalytic methods, such as the use of Cu-Mn spinel oxide for oxidative aminolysis of ethyl esters, have also been developed. mdpi.com

Stereochemical Transformations and Control

Maintaining stereochemical integrity during the transformation of chiral molecules like this compound is often a critical aspect of synthesis. In the context of N-alkylation of α-amino acid esters, the use of specific catalytic systems, such as those based on ruthenium, has been shown to proceed with a high retention of the original stereochemistry. d-nb.info

Enantioselective transformations can also be performed. For example, the enantioselective H/D exchange of phenylalanine and its esters has been demonstrated using specific catalytic conditions, highlighting the ability to modify the stereocenter. researchgate.net The control of stereochemistry is paramount in the synthesis of biologically active compounds, where only one enantiomer may exhibit the desired activity.

Coordination Chemistry of Ethyl Ethylphenylalaninate and Its Analogues

Ligand Design and Metal Chelation Studies

The design of novel ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. Amino acids and their derivatives have long been recognized as versatile building blocks for ligands due to the presence of multiple donor atoms and their inherent chirality.

Ethyl ethylphenylalaninate possesses the fundamental structural motifs that are characteristic of effective chelating agents. The presence of a secondary amine (N-ethyl group) and a carbonyl oxygen within the ester functionality provides two potential coordination sites. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center, a common and favored configuration in coordination chemistry.

The bidentate coordination of amino acid esters, acting through the amino nitrogen and the carbonyl oxygen of the ester group, is a well-established mode of binding. The N-ethyl substitution in this compound is expected to influence the steric and electronic environment of the nitrogen donor atom. Compared to an unsubstituted amino group, the ethyl group introduces greater steric bulk, which could affect the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center. Electronically, the ethyl group is an electron-donating group, which would increase the electron density on the nitrogen atom, potentially enhancing its donor capacity and the stability of the metal-ligand bond.

The interaction of N-alkylated amino acid esters with transition metals is anticipated to involve the formation of coordinate covalent bonds between the metal ion and the nitrogen and oxygen donor atoms of the ligand. Transition metals, with their accessible d-orbitals, are well-suited to accept electron pairs from these donor atoms. The formation of a chelate ring with this compound would result in a thermodynamically stable complex due to the chelate effect.

Spectroscopic techniques are instrumental in probing these metal-ligand interactions. In infrared (IR) spectroscopy, the coordination of the amino group to a metal center would lead to a shift in the N-H stretching frequency. Similarly, the coordination of the carbonyl oxygen of the ester group would result in a shift of the C=O stretching frequency to a lower wavenumber, indicating a weakening of the carbonyl bond upon donation of electron density to the metal.

While specific experimental data for this compound complexes is not available, representative IR data for analogous amino acid ester complexes illustrate these principles.

Complexν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)Reference Compound
[Cu(gly-OEt)₂]Cl₂~3200~1720Glycine ethyl ester complex
[Ni(ala-OMe)₂(H₂O)₂]~3250~1730Alanine methyl ester complex

This table presents representative infrared spectroscopy data for analogous amino acid ester complexes to illustrate expected trends.

Complex Formation and Structural Analysis in Academic Contexts

The synthesis of transition metal complexes with N-alkylated amino acid esters is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reaction can be controlled to yield complexes with different ligand-to-metal ratios. The choice of metal precursor and reaction conditions, such as temperature and pH, can influence the final structure and properties of the complex.

In a hypothetical octahedral complex of a transition metal (M) with two molecules of this compound (L) and two ancillary ligands (X), [M(L)₂X₂], the this compound ligands would likely adopt a cis- or trans-configuration. The bond lengths and angles would be influenced by the nature of the metal ion and the steric constraints imposed by the N-ethyl and phenyl groups.

ComplexM-N Bond Length (Å)M-O Bond Length (Å)Coordination GeometryReference Compound
[Cu(gly-OEt)₂]Cl₂~2.00~1.95Distorted square planarGlycine ethyl ester complex
[Ru(η⁶-p-cymene)(L-phe-OEt)Cl]PF₆~2.15~2.10Pseudo-octahedralPhenylalanine ethyl ester complex

This table provides representative structural data from analogous amino acid ester complexes to illustrate expected molecular geometries.

Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like ethyl ethylphenylalaninate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups present. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The ethyl ester and N-ethyl groups would each present characteristic signals, typically a quartet and a triplet, due to spin-spin coupling. docbrown.infoyoutube.com The protons on the phenyl ring would appear in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the respective groups. youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the protons in this compound. Data is based on typical values for similar functional groups.

Protons Predicted Chemical Shift (δ, ppm) Splitting Pattern
Phenyl-H 7.2 - 7.4 Multiplet
CH (alpha-carbon) ~3.8 - 4.2 Triplet
O-CH₂ (ester) 4.1 - 4.3 Quartet
N-CH₂ ~2.9 - 3.3 Quartet
O-CH₂-CH₃ (ester) 1.2 - 1.4 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the carbons in this compound. Data is based on typical values for similar functional groups.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (ester) 170 - 175
Phenyl-C (quaternary) 135 - 140
Phenyl-CH 125 - 130
CH (alpha-carbon) 55 - 65
O-CH₂ (ester) 60 - 65
N-CH₂ 40 - 50
O-CH₂-CH₃ (ester) 13 - 16

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. rsc.org For this compound (C₁₃H₁₉NO₂), the molecular weight is approximately 221.29 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. The molecule would then undergo predictable fragmentation, breaking at its weakest bonds. pharmacy180.com Common fragmentation pathways for amino acid esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a significant peak at m/z 176. pharmacy180.com Another common fragmentation is the cleavage of the bond between the alpha- and beta-carbons of the phenylalanine backbone, which can result in the formation of a stable tropylium ion (m/z 91). Alpha cleavage next to the nitrogen atom is also a probable fragmentation route. youtube.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound.

Fragment Ion Structure m/z (predicted) Neutral Loss
[C₁₃H₁₉NO₂]⁺ (Molecular Ion) 221 -
[M - OCH₂CH₃]⁺ 176 Ethoxy radical
[M - COOCH₂CH₃]⁺ 148 Ethyl formate
[C₇H₇]⁺ (Tropylium ion) 91 C₆H₁₂NO₂ radical

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. lumenlearning.com

The IR spectrum of this compound would display several characteristic absorption bands. A key feature would be the strong absorption from the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. chemguide.co.ukvscht.cz The C-O single bond stretch of the ester would also be visible between 1000-1300 cm⁻¹. chemguide.co.uk The spectrum would also show C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl groups (below 3000 cm⁻¹). lumenlearning.comvscht.cz A peak corresponding to the N-H stretch of the secondary amine should be observable in the 3300-3500 cm⁻¹ region, though it is typically weaker than an O-H stretch. chemguide.co.uk

Table 4: Characteristic Infrared Absorption Frequencies for this compound This interactive table lists the key functional groups in this compound and their expected absorption ranges in an IR spectrum.

Functional Group Bond Absorption Range (cm⁻¹) Intensity
Secondary Amine N-H stretch 3300 - 3500 Medium-Weak
Aromatic C-H C-H stretch 3000 - 3100 Medium-Weak
Aliphatic C-H C-H stretch 2850 - 2980 Medium-Strong
Ester Carbonyl C=O stretch 1735 - 1750 Strong
Aromatic Ring C=C stretch 1450 - 1600 Medium-Weak

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a synthesized compound and for separating enantiomers, which are non-superimposable mirror-image isomers. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. heraldopenaccess.us Since this compound is a chiral compound, existing as two enantiomers (R and S), chiral HPLC is the method of choice for determining its enantiomeric excess (ee). uma.esnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column more slowly than the other. This differential interaction leads to a separation of the enantiomers, which are then detected as two distinct peaks in the chromatogram. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, a measure of the sample's optical purity. heraldopenaccess.us Various types of CSPs, such as those based on polysaccharides or proteins, can be employed for the separation of amino acid derivatives.

Table 5: Example Chiral HPLC Method Parameters This interactive table provides a hypothetical set of parameters for the chiral separation of this compound enantiomers.

Parameter Specification
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. notulaebotanicae.ro While this compound may have limited volatility, it can be analyzed by GC, often after conversion to a more volatile derivative. nih.gov Derivatization with reagents like ethyl chloroformate can increase the volatility and improve the chromatographic properties of amino acid esters. nih.govresearchgate.net

GC is highly effective for assessing the purity of the compound by separating it from any residual starting materials, byproducts, or solvents. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. Furthermore, by using a chiral GC column, it is also possible to separate the enantiomers and determine the enantiomeric excess, similar to chiral HPLC. nih.gov

Table 6: Example Gas Chromatography Method Parameters for Purity Analysis This interactive table outlines a potential set of parameters for the GC analysis of a derivatized this compound sample.

Parameter Specification
Column Capillary column (e.g., HP-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Temperature Program Initial temp 100°C, ramp to 250°C

Computational and Theoretical Studies on Ethyl Ethylphenylalaninate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies containing quantum chemical calculations (e.g., DFT, Hartree-Fock) for Ethyl ethylphenylalaninate were found. Therefore, data on its optimized geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors (like Fukui functions) are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no specific molecular dynamics simulation studies for this compound in the public domain. Consequently, information regarding its conformational preferences, the dynamics of its functional groups, or its interaction patterns with solvents or other molecules is not available.

Reaction Mechanism Elucidation through Computational Chemistry

No computational studies detailing the mechanisms of reactions involving this compound, such as its synthesis, hydrolysis, or other transformations, have been published. Theoretical investigations into reaction pathways, transition states, and activation energies for this compound are absent from the scientific literature.

Advanced Derivatives and Their Academic Exploration

Synthesis of Novel Ethyl Ethylphenylalaninate Analogues

The synthesis of novel analogues of this compound is a key area of research, aiming to introduce new functional groups or alter existing ones to modulate the molecule's properties. One notable advancement is the use of ethylphenylalaninate as a model substrate in catalytic reactions to create new derivatives.

A significant example is the N-formylation of ethylphenylalaninate using carbon dioxide as a sustainable C1 source. researchgate.net This process, facilitated by thiazolium carbene-based catalysts derived from vitamin B1, represents an efficient method for creating N-formyl ethylphenylalaninate. researchgate.net The reaction's optimization highlights the sensitivity of the synthesis to the choice of catalyst, silane (B1218182) reducing agent, and solvent. Research has demonstrated that specific combinations can lead to very high yields under ambient conditions. researchgate.net For instance, using catalyst 'B' (a specific thiazolium carbene) with polymethylhydrosiloxane (B1170920) (PMHS) as the silane in a dimethylacetamide (DMA) solvent resulted in a 95% yield of the N-formylated product. researchgate.net

Below is a data table summarizing the optimization of this synthetic reaction. researchgate.net

EntryCatalystSilaneSolventYield (%)
1Vit. B1PMHSDMA15
2APMHSDMA63
3BPMHSDMA95
4CPMHSDMA43
5BPMHSDMF85
6BPMHSAcetonitrile0
7BPMHSToluene0
8BPMHSTHF0
Data derived from research on thiazolium carbene-catalyzed N-formylation. researchgate.net

Another potential avenue for creating novel analogues involves the replacement of the carboxylate group with a bioisostere, such as a phosphonate (B1237965) group. google.com This modification would result in a phosphonate analogue of ethylphenylalaninate, significantly altering the electronic and steric properties of that functional group. The synthesis could hypothetically proceed through coupling reactions involving a phosphonate-containing precursor. google.com

Investigation of Modified Backbones and Side Chains for Structure-Reactivity Relationships

Understanding how modifications to the fundamental structure of this compound affect its reactivity is crucial for rational molecular design. This involves altering the peptide-like backbone or the peripheral side chains and observing the resulting chemical and physical properties. The principles for such investigations are often drawn from the broader field of "foldamers," which are oligomers with backbones that differ from natural α-peptides. nih.gov

Chemists can replace parts of a molecule's backbone with various artificial moieties to study the impact on its three-dimensional shape and stability. nih.gov Applying this to ethylphenylalaninate, several modifications can be envisioned:

N-methylation: Replacing the hydrogen on the secondary amine with a methyl group. This modification removes the hydrogen bond donor capability at that position and can restrict the molecule's conformational flexibility.

Backbone Extension (β- or γ-analogues): Introducing additional carbon atoms into the backbone to create β- or γ-amino acid ester analogues. This changes the spacing and orientation of the side chain and terminal functional groups, which can profoundly impact how the molecule interacts with other chemical species. Research on protein backbones has shown that such substitutions can be accommodated within highly organized structures. nih.gov

These modifications directly influence the molecule's structure-reactivity relationship by altering its conformational preferences, electronic distribution, and steric profile.

The following table provides a conceptual comparison of the standard this compound structure with potential modified backbones.

Modification TypeStructural ChangePotential Impact on Reactivity
Standard (α-amino acid ester) Standard N-Cα-C' backboneBaseline reactivity and conformational flexibility.
N-Methylated Analogue Methyl group on the nitrogen atomEliminates N-H hydrogen bond donor; may alter reaction transition states due to steric hindrance and modified nucleophilicity.
β-Amino Acid Ester Analogue Extra CH₂ group between the amine and the carbonyl carbon (N-C-Cα-C')Changes the spatial arrangement of functional groups, potentially altering cyclization tendencies or intermolecular interaction geometry.

Exploration of Polymeric or Supramolecular Assemblies Involving this compound Units

Beyond the single molecule, researchers are exploring the incorporation of this compound derivatives into larger, highly organized systems like polymers and supramolecular assemblies. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov These assemblies can form complex, functional nanomaterials from smaller building blocks. rsc.orgrsc.org

This compound is a candidate for such assemblies due to its inherent functionalities:

The phenyl group can participate in π-π stacking interactions.

The ester and amine groups can act as hydrogen bond acceptors and donors, respectively (unless the amine is tertiary, e.g., N-ethylated).

The entire molecule can be functionalized to be incorporated into a larger polymer chain, for example, as a block copolymer.

One hypothetical approach involves creating an amphiphilic block copolymer, such as by attaching a long hydrophilic polymer chain like poly(ethylene glycol) (PEG) to the ethylphenylalaninate unit. nih.gov In an aqueous environment, the hydrophobic ethylphenylalaninate portion would drive self-assembly to form structures like micelles or fibrils, sequestered away from the water. nih.gov The final morphology of these assemblies could be controlled by the precise structure of the copolymer and the assembly conditions. nih.gov

The table below outlines hypothetical supramolecular systems and the primary forces that would drive their formation.

Assembly TypeHypothetical Building BlockPrimary Driving Force(s)Potential Resulting Structure
Self-Assembled Monolayer This compound on a surfaceVan der Waals interactions; π-π stacking between phenyl groups. nih.govOrdered 2D molecular arrays on a substrate.
Amphiphilic Micelles Poly(ethylene glycol)-b-ethyl ethylphenylalaninate copolymerHydrophobic effect; aggregation of the ethylphenylalaninate blocks in water. nih.govSpherical nanoscale micelles with a hydrophobic core.
Hydrogen-Bonded Network Di-acid derivative of this compound (ester hydrolyzed)Intermolecular hydrogen bonding between carboxylic acid and amine groups.Gels or fibrillar networks.

The exploration of these advanced derivatives, from discrete analogues to complex assemblies, demonstrates the versatility of the this compound scaffold in modern chemical research.

Future Research Directions and Unexplored Avenues for Ethyl Ethylphenylalaninate

Development of Greener Synthetic Routes and Sustainable Methodologies

The future synthesis of Ethyl ethylphenylalaninate will undoubtedly be shaped by the principles of green chemistry. Research is anticipated to move away from conventional methods that often rely on hazardous reagents and solvents.

A primary focus will be the adoption of more sustainable esterification techniques. One promising avenue is the use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent, which stands out as a cheaper and more sustainable alternative to traditional methods. rsc.org Research has shown that acid-catalyzed esterifications of amino acids like phenylalanine using DMC can proceed with high isolated yields and a low mass index, minimizing waste. rsc.org

Further exploration into green solvents is crucial. Ethyl acetate (B1210297), for instance, is recognized for its low toxicity, biodegradability, and high solvency power, making it an attractive alternative to hazardous solvents. patsnap.com The development of continuous flow processes and other green chemistry approaches for the synthesis of esters like ethyl acetate itself highlights a trend that will influence the production of its derivatives. patsnap.com Another innovative direction involves the use of sustainable ionic liquids (ILs) derived from L-phenylalanine ethyl ester as platforms for designing completely mineralizable compounds, thereby reducing environmental persistence. researchgate.netmdpi.com

Future methodologies will also emphasize the use of renewable feedstocks and biocatalysts to minimize environmental impact and improve energy efficiency in the synthesis of this compound and related compounds. patsnap.com

Chemoenzymatic and Multicatalytic Cascade Reactions for Enhanced Efficiency

To overcome the limitations of traditional multi-step syntheses, which often involve costly purification processes and significant waste generation, future research will pivot towards integrated chemoenzymatic and multicatalytic cascade reactions. nih.gov These one-pot systems offer enhanced efficiency, atom economy, and stereoselectivity.

Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs), lipases, and aminotransferases are central to these advanced synthetic strategies. nih.govnih.gov For instance, multienzymatic cascade reactions have been successfully designed for the synthesis of various D- and L-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from simple starting materials. acs.orgpolimi.it These cascades can couple enzymatic steps, such as the amination of cinnamic acids by PALs, with stereoselective oxidation and non-selective chemical reduction to achieve deracemization, yielding optically pure products. nih.gov

Lipases have proven valuable for the kinetic resolution of racemic intermediates, a key step in producing enantiomerically pure compounds. nih.govnih.gov By combining chemical steps with biocatalytic transformations, complex molecules can be assembled with remarkable precision. The development of whole-cell biocatalysts that house multiple enzymes for a tandem reaction sequence further simplifies the process, eliminating the need for expensive cofactor regeneration systems or harsh chemical agents. polimi.it A significant future goal will be to design and optimize a bespoke cascade reaction specifically for the high-yield, enantiopure synthesis of this compound, potentially integrating flow chemistry to overcome issues of low concentration and improve scalability. mdpi.com

Advanced Stereochemical Control Strategies in Complex Syntheses

The biological activity of chiral molecules like this compound is intrinsically linked to their stereochemistry. Therefore, developing advanced strategies to control the three-dimensional arrangement of atoms during synthesis is a paramount research objective. Future work will focus on refining and discovering new catalytic systems that can deliver high levels of enantioselectivity and diastereoselectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. frontiersin.orgnih.gov Chiral aldehyde catalysis, for example, can mimic biological processes to achieve good stereoselective control in reactions involving amino acid esters. frontiersin.org Similarly, transition-metal catalysis, using elements like rhodium, palladium, or copper with chiral ligands, offers a robust method for creating chiral amino acids and their derivatives. georgiasouthern.eduacs.org Research into novel rhodium-based catalysts for the direct amination of diazo esters has shown promise as an effective means to synthesize chiral amino acids. georgiasouthern.edu

A critical challenge is the retention of stereochemical integrity during subsequent functionalization steps. For the synthesis of N-substituted derivatives like this compound, developing methods for direct N-alkylation that prevent racemization is essential. Ruthenium-catalyzed N-alkylation of α-amino acid esters using alcohols has been shown to be a powerful, atom-economic methodology that proceeds with excellent retention of stereochemistry. d-nb.info Future investigations should aim to adapt and optimize these strategies for the specific synthesis of this compound, potentially combining them in one-pot procedures to construct complex chiral architectures efficiently. nih.gov

Theoretical Prediction of Novel Reactivity and Molecular Interactions

Computational chemistry and theoretical modeling are poised to become indispensable tools in guiding the future exploration of this compound. These in silico methods allow for the prediction of molecular properties, reactivity, and interactions, saving significant time and resources in the laboratory.

Combined computational approaches, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, molecular docking, and molecular dynamics simulations, can be employed to understand how this compound and its derivatives might interact with biological targets. nih.govresearchgate.netnih.gov For example, by creating a pharmacophore model based on a known ligand, it is possible to align a set of related compounds and build a pseudoreceptor model to predict binding affinities. nih.gov Such studies can yield predictive models that explain the variance in activity across a series of compounds and aid in the rational design of new, more potent molecules. nih.govbohrium.com

These theoretical studies can provide conclusive evidence of molecular interactions, as demonstrated in studies of phenylalanine derivatives with enzymes like human tyrosinase. researchgate.netnih.gov For this compound, computational methods could be used to:

Predict its binding mode and affinity for various protein targets.

Simulate its metabolic stability and potential breakdown products. bohrium.com

Guide the design of new derivatives with enhanced physicochemical properties.

Theoretically explore novel, yet-untested, chemical reactions and predict their outcomes.

By integrating these predictive tools into the research workflow, scientists can more effectively prioritize synthetic targets and design experiments with a higher probability of success.

Exploration of New Roles in Organic Transformations and Catalysis

While the primary identity of this compound is as a derivative of an amino acid, its structural motifs suggest potential applications beyond this classification. Future research should actively explore its utility as a building block, ligand, or catalyst in a broader range of organic transformations.

One unexplored avenue is its potential role in catalysis. A closely related compound, ethyl N-(ethoxycarbonyl)-N-ethylphenylalaninate, has been cited as a component in catalyst preparations for olefin polymerization. google.com This suggests that this compound could be investigated as a chiral ligand for asymmetric catalysis or as a precursor for more complex catalytic systems. The presence of the phenyl ring and the ester group offers sites for modification to tune the steric and electronic properties of potential metal complexes.

Furthermore, the core phenylalanine structure is a well-known scaffold for bioactive molecules. rsc.org Phenylalanine derivatives have been identified as quorum sensing inhibitors, which control bacterial virulence, and as inhibitors of the HIV-1 capsid protein. bohrium.comrsc.org By using fragment-based drug design and computational screening, this compound could serve as a starting point for the discovery of novel therapeutic agents. rsc.org Additionally, the "ethyl" groups could play a role in reactions involving ethylene (B1197577), a fundamental building block in the chemical industry. Research on the catalytic conversion of ethylene to more valuable products is an active field, and novel catalysts or directing groups are continuously sought. nih.govrsc.org Exploring the reactivity of the ethyl groups on the amino acid scaffold could uncover unexpected transformations and applications.

Q & A

Q. What are the standard synthetic routes for preparing ethyl ethylphenylalaninate, and how can purity be optimized?

this compound is typically synthesized via esterification or transesterification reactions. For instance, catalytic N-formylation of ethylphenylalaninate using thiazolium carbenes (e.g., 7.5 mol% catalyst B in DMA/DFM) achieves high yields (95%) under optimized conditions . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMA) enhance CO₂ solubility and reaction efficiency, while nonpolar solvents (e.g., toluene, THF) show negligible activity .
  • Purification : Post-reaction workup involves solvent extraction, followed by column chromatography or recrystallization. Purity can be verified via HPLC or NMR, with attention to residual solvents or unreacted precursors .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Structural confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify ester carbonyl signals (~170 ppm) and phenyl proton resonances .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Ensure calibration with authenticated standards .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for this compound derivatization in catalytic systems?

A factorial design approach is recommended:

  • Variables : Catalyst loading (5–10 mol%), temperature (25–80°C), solvent polarity, and CO₂ pressure (if applicable) .
  • Data analysis : Use ANOVA to identify significant factors. For example, in thiazolium carbene-catalyzed reactions, solvent choice accounts for >60% of yield variance .
  • Contradiction resolution : If literature reports conflicting yields (e.g., 70% vs. 95%), replicate experiments under identical conditions and compare solvent batch purity or catalyst preparation methods .

Q. What mechanistic insights explain the role of carbene catalysts in this compound functionalization?

Thiazolium carbenes act as nucleophilic catalysts, facilitating CO₂ activation to form reactive intermediates. Key steps include:

  • Carbene-CO₂ adduct formation : Confirmed via in situ FT-IR spectroscopy (C=O stretch at 1650–1750 cm⁻¹) .
  • Kinetic studies : Monitor reaction progress using 1H^1 \text{H}-NMR to track amine consumption. A first-order dependence on catalyst concentration suggests rate-limiting carbene generation .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers, explaining variations in catalyst efficiency .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Source evaluation : Cross-reference data with peer-reviewed studies (avoiding non-academic sources like BenchChem) .
  • Experimental replication : Reproduce spectra under standardized conditions (e.g., deuterated solvent, 400 MHz NMR).
  • Artifact identification : For unexpected peaks, consider oxidation byproducts (e.g., ethylphenylalaninate hydrolysis to phenylalanine) or solvent interactions .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound synthesis?

  • Detailed protocols : Document catalyst preparation (e.g., carbene synthesis under inert atmosphere), solvent drying (molecular sieves), and reaction quenching methods .
  • Data transparency : Report yields as isolated masses (not conversion rates) and provide raw NMR/HPLC files in supplementary materials .
  • Negative controls : Include reactions without catalysts to confirm no background activity .

Q. How can researchers design robust studies to investigate this compound’s biological or catalytic applications?

  • Hypothesis framing : Link molecular structure (e.g., ester lability, phenyl group hydrophobicity) to hypothesized bioactivity or reactivity .
  • Multidisciplinary validation : Combine synthetic chemistry with enzymatic assays (e.g., esterase stability tests) or computational docking studies .
  • Ethical compliance : For biological studies, obtain institutional review board (IRB) approval and ensure data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.